molecular formula C16H10ClNO2 B15063662 5-Chloro-2-phenylquinoline-4-carboxylic acid CAS No. 62482-31-9

5-Chloro-2-phenylquinoline-4-carboxylic acid

Cat. No.: B15063662
CAS No.: 62482-31-9
M. Wt: 283.71 g/mol
InChI Key: LZOPYPVELPXQEA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Chloro-2-phenylquinoline-4-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.

    Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form an intermediate.

    Amidation and Reduction: The intermediate undergoes amidation followed by reduction to yield the desired quinoline derivative.

    Acylation and Amination: The final steps involve acylation and amination to introduce the chloro and carboxylic acid groups, respectively.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Scientific Research Applications

Comparison with Similar Compounds

Properties

CAS No.

62482-31-9

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

IUPAC Name

5-chloro-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C16H10ClNO2/c17-12-7-4-8-13-15(12)11(16(19)20)9-14(18-13)10-5-2-1-3-6-10/h1-9H,(H,19,20)

InChI Key

LZOPYPVELPXQEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)Cl)C(=C2)C(=O)O

Origin of Product

United States

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